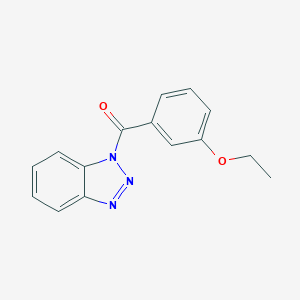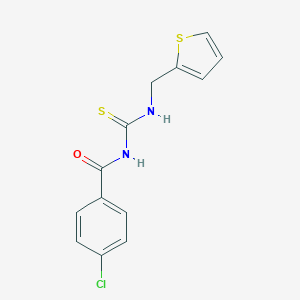
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide, also known as MDPV, is a designer drug that belongs to the cathinone class of compounds. MDPV is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulating effects. MDPV has been classified as a Schedule I controlled substance in the United States, indicating that it has no accepted medical use and a high potential for abuse. Despite its illicit status, MDPV has been the subject of extensive scientific research due to its unique chemical structure and pharmacological profile.
作用机制
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This mechanism of action is similar to that of other psychostimulants such as cocaine and amphetamines. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide also has affinity for the norepinephrine and serotonin transporters, leading to increased release of these neurotransmitters as well. The combined effects of increased dopamine, norepinephrine, and serotonin release contribute to the euphoric and stimulating effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin release, 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to increase heart rate and blood pressure, leading to potential cardiovascular complications. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has also been shown to cause hyperthermia and dehydration, potentially leading to kidney damage and other health complications.
实验室实验的优点和局限性
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has several advantages and limitations for use in laboratory experiments. One advantage is its potent psychostimulant effects, which make it useful for investigating the neurobiological mechanisms of addiction and reward. However, the potential for abuse and toxicity of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide make it difficult to use in clinical research studies. Additionally, the complex synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide makes it difficult to obtain and study in a laboratory setting.
未来方向
There are several future directions for research on 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide. One area of interest is the potential therapeutic applications of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide for psychiatric disorders such as ADHD. Another area of interest is the development of new drugs based on the chemical structure of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide that may have improved pharmacological profiles and fewer side effects. Additionally, research on the potential long-term effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide use on the brain and body is needed to better understand the risks associated with this drug.
合成方法
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide can be synthesized through a variety of methods, including the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-phenyl-2-propanolamine, or the reduction of 3,4-methylenedioxyphenyl-2-propanone with sodium borohydride followed by the reaction with 2-phenylethylamine. The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide is complex and requires specialized equipment and expertise.
科学研究应用
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been the subject of extensive scientific research due to its unique pharmacological profile and potential therapeutic applications. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have high affinity for the dopamine transporter, leading to increased dopamine release in the brain. This mechanism of action is similar to that of other psychostimulants such as cocaine and amphetamines. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
属性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C18H21NO2/c1-14-7-6-10-17(13-14)21-15(2)18(20)19-12-11-16-8-4-3-5-9-16/h3-10,13,15H,11-12H2,1-2H3,(H,19,20) |
InChI 键 |
MVZGXHAWJDGWLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCCC2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)



![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)




![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
